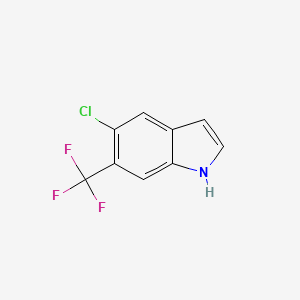

5-chloro-6-(trifluoromethyl)-1H-indole

Description

Significance of the Indole (B1671886) Core as a Privileged Scaffold in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in chemical sciences. nih.gov This designation stems from its recurring presence in a vast number of biologically active natural products and synthetic compounds, demonstrating its ability to interact with a diverse range of biological targets. researchgate.net The indole framework is a cornerstone in many alkaloids, the essential amino acid tryptophan, and plant hormones. nih.govnih.gov Its structural versatility allows it to serve as a template for the design of ligands for various receptors, including G-protein coupled receptors (GPCRs). nih.govnih.gov The prevalence of the indole core in numerous FDA-approved drugs, such as the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent frovatriptan, underscores its profound importance in medicinal chemistry. nih.govnih.gov

Strategic Importance of Halogenation and Trifluoromethylation in Indole Chemistry Research

The functionalization of the indole scaffold through halogenation (the introduction of halogen atoms like chlorine) and trifluoromethylation (the incorporation of a -CF3 group) are powerful strategies in modern drug discovery. nih.gov These modifications can significantly alter the physicochemical and pharmacokinetic properties of the parent molecule.

Halogenation , specifically with chlorine, can enhance a compound's lipophilicity, which may improve its ability to cross biological membranes. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding affinity and specificity. Furthermore, the introduction of a chlorine atom can block sites of metabolic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Trifluoromethylation is another key tactic used to optimize molecular properties. The trifluoromethyl group (-CF3) is highly electronegative and can modulate the acidity or basicity of nearby functional groups, affecting how the molecule interacts with its biological target. nih.gov This group is also known to increase metabolic stability due to the strength of the carbon-fluorine bond. nih.gov Moreover, the lipophilic nature of the -CF3 group can enhance a molecule's permeability and cellular uptake. nih.gov The strategic placement of these groups on the indole ring allows for the fine-tuning of a compound's biological activity and drug-like properties. nih.gov

Overview of 5-chloro-6-(trifluoromethyl)-1H-indole within Substituted Indole Research

This compound is a synthetic heterocyclic compound that strategically combines the privileged indole core with two key functional groups: a chloro group at the 5-position and a trifluoromethyl group at the 6-position. This specific substitution pattern is not arbitrary; it is a deliberate design choice aimed at creating a versatile chemical building block for use in synthetic chemistry.

| Property | Value |

| Molecular Formula | C9H5ClF3N |

| Molecular Weight | 219.6 g/mol |

| Synonyms | 5-Chloro-6-(trifluoromethyl)indole |

Note: Data for this table is compiled from general chemical knowledge and databases.

The primary rationale for the synthesis and academic study of this compound lies in its potential as a valuable intermediate for the construction of more complex, biologically active molecules. The specific placement of the chloro and trifluoromethyl groups on the benzene (B151609) portion of the indole ring is intended to confer a unique combination of electronic and steric properties.

Researchers are interested in this scaffold for several reasons:

Combined Electronic Effects : The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group can significantly influence the reactivity of the indole ring, particularly at the C3 position, which is a common site for further functionalization.

Modulation of Physicochemical Properties : This dual substitution is expected to increase lipophilicity and metabolic stability, properties that are highly desirable in the development of new therapeutic agents.

Scaffold for Library Synthesis : The compound serves as a foundational structure for the creation of chemical libraries. By reacting the N-H or C3 position of the indole, a diverse array of derivatives can be synthesized and screened for various biological activities. For instance, derivatives of trifluoromethylated indoles have been investigated for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

In the context of modern drug discovery, the "building block" approach is a cornerstone of efficient and successful research. This compound exemplifies this strategy. It is not typically studied for its own inherent biological activity but rather as a precursor to novel compounds with potential therapeutic applications.

This compound fits squarely within current medicinal chemistry paradigms that emphasize modular synthesis and property-based design. The indole core provides the essential pharmacophore recognized by many biological targets, while the chloro and trifluoromethyl substituents act as property modulators. This allows for a systematic exploration of the chemical space around a known privileged structure. The development of such highly functionalized and specialized building blocks is critical for advancing the discovery of new drugs and chemical probes to investigate complex biological systems. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLFFZSKKBGBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442772 | |

| Record name | 5-chloro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186404-60-3 | |

| Record name | 5-Chloro-6-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186404-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 6 Trifluoromethyl 1h Indole and Analogues

Strategic Approaches to Halogenated Indole (B1671886) Synthesis

The introduction of a chlorine atom at a specific position on the indole ring is crucial for modulating the electronic and lipophilic character of the molecule. Achieving high regioselectivity is a key challenge, particularly when the indole core is already substituted.

Regioselective Chlorination Techniques for Indole Precursors

Achieving regioselectivity in the chlorination of indole precursors often necessitates the use of directing groups or specialized catalysts. Transition-metal catalysis has emerged as a powerful tool for C-H functionalization, enabling direct and selective halogenation. For instance, copper-catalyzed methods have been developed for the C2–H chlorination of indoles. One such protocol utilizes copper(II) acetate as the catalyst and para-toluenesulfonyl chloride (TsCl) as the chlorine source, delivering C2-chlorinated indoles in moderate to excellent yields. rsc.org Mechanistic studies suggest the involvement of a single electron transfer (SET) process, generating a Cu(III)Cl species that facilitates the chlorination. rsc.org

Another approach involves rhodium catalysis, which has been successfully employed for the regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. nih.gov This method demonstrates high functional group tolerance and operational simplicity, providing efficient access to ortho-chlorinated azaindoles. nih.gov While these methods target different positions on the indole ring, the principles of directed C-H activation are broadly applicable and could be adapted for the synthesis of 5-chloro-indole derivatives by starting with appropriately substituted precursors.

Exploration of Novel Reagents and Conditions for Indole Chlorination (e.g., tert-Butyl Hypochlorite)

Novel reagents offer alternative pathways for indole chlorination, often under milder conditions and with different selectivity profiles. tert-Butyl hypochlorite (B82951) (t-BuOCl) has proven to be a versatile reagent for various chlorination reactions involving the indole scaffold. mdpi.comnih.gov It can be used for the chlorooxidation of indoles to form chlorinated oxindoles, the direct chlorination of 2-oxindoles, and the decarboxylative chlorination of indole-2-carboxylic acids to yield 2,3-dichloroindoles. mdpi.comnih.govresearchgate.net

The synthesis of tert-butyl hypochlorite itself is straightforward, typically involving the chlorination of tert-butyl alcohol in the presence of a base like sodium hydroxide. wikipedia.orgorgsyn.org This reagent is a yellow liquid that acts as a source of electrophilic chlorine. wikipedia.org Its utility in generating chlorinated indoles and their precursors highlights its potential for creating complex halogenated structures. mdpi.com The reactions are generally tolerant of various functional groups, including other halogens, cyano, nitro, and methoxycarbonyl groups, which is a significant advantage for multi-step syntheses. mdpi.comnih.gov

| Reagent/Catalyst System | Substrate | Product Type | Key Features |

| Cu(OAc)₂ / TsCl | Indoles | C2-chlorinated indoles | Pyrimidine (B1678525) directed; high regioselectivity. rsc.org |

| Rhodium catalyst / DCE | 7-Azaindoles | Ortho-chlorinated azaindoles | Uses 7-azaindole as directing group. nih.gov |

| tert-Butyl Hypochlorite | Indoles, 2-Oxindoles | Chlorinated oxindoles, Dichloroindoles | Versatile; mild conditions; tolerates various functional groups. mdpi.comnih.gov |

Trifluoromethylation Strategies within Indole Ring Systems

The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Introducing this group onto an indole ring can be accomplished through direct C-H functionalization or by constructing the indole ring from a trifluoromethylated precursor.

Direct C-H Trifluoromethylation Protocols

Direct C-H trifluoromethylation offers an atom-economical approach to synthesizing trifluoromethylated indoles. These methods often employ radical-based mechanisms. An efficient metal-free protocol involves the use of sodium triflinate (CF₃SO₂Na), a cheap and low-toxicity reagent, with an oxidant like tert-butyl hydroperoxide (TBHP). nih.govnih.gov This reaction selectively introduces the trifluoromethyl group at the C2 position of the indole ring. nih.govnih.gov

Copper-catalyzed methods have also been developed for the oxidative trifluoromethylation of indoles. Using CF₃SO₂Na, a copper catalyst, and an oxidant, this approach demonstrates broad functional group tolerance, allowing for the trifluoromethylation of indoles bearing fluoro, chloro, bromo, and methoxy groups. mdpi.com The reaction is believed to proceed through a radical process and is notable for its efficiency and the use of a less expensive trifluoromethylating agent compared to alternatives like the Togni reagent. mdpi.com

Cyclization Reactions Utilizing Trifluoromethylated Precursors

An alternative strategy involves building the indole ring from precursors that already contain the trifluoromethyl group. This approach offers excellent control over the position of the CF₃ substituent. researchgate.netbohrium.com One such method is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent. organic-chemistry.org This strategy allows for the precise placement of the CF₃ group at the C2 position of the newly formed indole ring. organic-chemistry.org The reaction conditions can be tuned to produce 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for further derivatization. organic-chemistry.org

Palladium-catalyzed reactions provide another powerful tool for this strategy. A substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides can lead to either trifluoromethyl-containing indoles or indolines, depending on the structure of the alkene substrate. nih.gov For example, a [4 + 1] annulation process yields indole products. nih.gov Similarly, visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides allows for the rapid construction of diverse 2-trifluoromethyl-3-acylindoles under mild conditions. rsc.orgrsc.org

| Method | Precursor | Reagent/Catalyst | Product | Key Features |

| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines | CuCF₃ | 2-(Trifluoromethyl)indoles | Precise CF₃ placement; one-pot synthesis. organic-chemistry.org |

| Palladium-Catalyzed Annulation | γ,δ-Unsaturated Alkenoic Amides | Trifluoroacetimidoyl chlorides / Pd catalyst | Trifluoromethyl-containing indoles | Substrate-controlled regioselectivity. nih.gov |

| Visible-Light Radical Cyclization | N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | Ru(phen)₃²⁺ photocatalyst | 2-Trifluoromethyl-3-acylindoles | Mild conditions; radical chain process. rsc.org |

Visible-Light-Promoted and Metal-Free Trifluoromethylation Methodologies

Recent advances in photoredox catalysis have led to the development of visible-light-promoted trifluoromethylation reactions that are often metal-free and proceed under very mild conditions. acs.org These methods align with the principles of green chemistry. One approach involves a visible-light-induced cascade radical trifluoromethylation/cyclization of isocyanide-containing indoles to afford trifluoromethylated spiroindolenines. acs.org

Another catalyst-free method utilizes the formation of an electron donor-acceptor (EDA) complex between an indole derivative and Umemoto's reagent. acs.org Upon illumination with visible light, this complex initiates a cascade reaction involving trifluoromethylation of an alkene and subsequent dearomatization of the indole. acs.org Similarly, the homolysis of Umemoto's reagent under visible light can generate trifluoromethyl radicals for use in cascade cyclizations without the need for a photocatalyst. nih.gov Metal-free protocols using CF₃SO₂Na under visible light irradiation, sometimes in the presence of an oxidant like TBHP, also provide a sustainable route for the direct C-H trifluoromethylation of indoles. researchgate.net These modern methodologies offer powerful and environmentally benign alternatives for the synthesis of complex trifluoromethylated indole analogues.

Palladium-Catalyzed Functionalization for Trifluoromethyl-Containing Indoles

Palladium-catalyzed reactions have become a cornerstone for the synthesis of complex molecules, and their application in the functionalization of indoles is well-documented. nih.govrsc.org These methods offer a direct and regioselective means to introduce various substituents, including the trifluoromethyl group, onto the indole scaffold.

One prominent strategy involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which provides a versatile route to a variety of trifluoromethyl-containing indoles and indolines. nih.govrsc.org The regioselectivity of these reactions can often be controlled by the structure of the alkene substrate, allowing for either a [4+1] annulation to form indoles or a [3+2] heteroannulation to yield indolines. rsc.org The general mechanism for the formation of indoles via a 1,1-geminal difunctionalization of unactivated alkenes is believed to proceed through several key steps. The catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the C-I bond of a trifluoroacetimidoyl chloride. This is followed by coordination with the directing group on the alkene, migratory insertion to form a six-membered palladacycle, and subsequent β-hydride elimination. researchgate.net

Another powerful approach is the directed C-2 and C-3 dual C-H functionalization of indoles. acs.org This methodology has been successfully employed to synthesize fluorinated isocryptolepine analogues. acs.org By utilizing a directing group, typically attached to the indole nitrogen, the palladium catalyst can selectively activate and functionalize the C-2 and C-3 positions of the indole ring. This strategy allows for the one-step construction of complex, polycyclic indole derivatives containing a trifluoromethyl group. acs.org

The following table summarizes key aspects of palladium-catalyzed functionalization for synthesizing trifluoromethyl-containing indoles:

| Reaction Type | Key Reagents | General Outcome | Mechanistic Feature |

| Dual functionalization of unactivated alkenes | Trifluoroacetimidoyl chlorides, Palladium catalyst | Structurally diverse trifluoromethyl-containing indoles and indolines nih.govrsc.org | Substrate-controlled regioselectivity nih.gov |

| Directed C-2 and C-3 dual C-H functionalization | N-(2-pyrimidyl)-indoles, Trifluoroacetimidoyl chlorides, Palladium catalyst | Fluorinated isocryptolepine analogues acs.org | Directing group-assisted C-H activation acs.org |

Convergent and Divergent Synthetic Routes to 5-chloro-6-(trifluoromethyl)-1H-indole Derivatives

The efficient construction of specifically substituted indoles like this compound often relies on well-designed convergent or divergent synthetic strategies. These approaches allow for the rapid assembly of a molecular library of analogues for structure-activity relationship studies.

The synthesis of chloro-trifluoromethyl indoles can be achieved through multi-step sequences that build the indole core from appropriately substituted precursors. A common and adaptable method is the Leimgruber-Batcho indole synthesis. wikipedia.org A hypothetical, yet plausible, multi-step synthesis for a chloro-trifluoromethyl indole, based on established chemical principles, is outlined below:

Nitration: Starting with a substituted toluene, such as 3-chloro-4-methylbenzotrifluoride, nitration would introduce a nitro group, likely ortho to the methyl group, to yield 1-chloro-2-methyl-5-(trifluoromethyl)-3-nitrobenzene.

Enamine Formation: The resulting nitrotoluene can then be reacted with a dimethylformamide dimethyl acetal to form an enamine. This step is a key feature of the Leimgruber-Batcho synthesis.

Reductive Cyclization: The enamine is then subjected to a reduction of the nitro group, which is followed by an intramolecular cyclization to form the indole ring. This step can be accomplished using various reducing agents, such as catalytic hydrogenation or iron in acetic acid.

This sequence allows for the construction of the indole core with the desired substitution pattern already in place on the starting benzene (B151609) ring.

For the practical application of this compound and its derivatives, particularly in the pharmaceutical industry, the development of efficient and scalable synthetic procedures is crucial. A scalable approach to the synthesis of related 5-fluoro-6-substituted indoles has been reported, highlighting the importance of process optimization for large-scale production. tsijournals.com

Key considerations for developing scalable syntheses include:

Cost-effective starting materials: Utilizing readily available and inexpensive precursors.

Robust reaction conditions: Employing reactions that are tolerant of minor variations in temperature, concentration, and reaction time.

Minimization of purification steps: Designing syntheses that yield products in high purity to avoid lengthy and costly chromatographic purification.

Continuous-flow synthesis: This modern approach offers significant advantages in terms of safety, efficiency, and scalability. A continuous-flow route for the preparation of trifluoromethylated N-fused heterocycles has been developed, demonstrating the potential of this technology for producing complex fluorinated molecules. acs.org The scalability of such a one-pot method was demonstrated by achieving a productivity of 1 g/h for a target compound. acs.org

Reaction Mechanism Elucidation in Indole Functionalization

A thorough understanding of the reaction mechanisms governing the functionalization of the indole ring is essential for predicting regioselectivity and optimizing reaction conditions.

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.in The most reactive position for electrophilic attack is typically the C-3 position, which is estimated to be 1013 times more reactive than a position on a benzene ring. wikipedia.org

Mechanistic investigations of electrophilic substitution on 3-substituted indoles have shown that the reaction can proceed through an electrophilic ipso-substitution, where the incoming electrophile displaces the substituent at the 3-position. rsc.org The formation of a σ-complex-like intermediate is a key step in this process. rsc.org In some cases, an electron-transfer process may precede the formation of the σ-complex. rsc.org

When the C-3 position is blocked, electrophilic substitution can occur at other positions. In strongly acidic conditions, where the C-3 position is protonated, electrophilic attack can be directed to the C-5 position of the benzene ring portion of the indole. wikipedia.org

The regioselectivity of halogenation and trifluoromethylation on the indole core is governed by a combination of steric and electronic effects. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electron distribution within the indole ring and affect its reactivity towards electrophiles.

In the case of 2-(trifluoromethyl)indole, despite the presence of the deactivating CF3 group, the molecule remains reactive towards electrophiles. mdpi.com Halogenation of 2-(trifluoromethyl)indole with reagents such as N-chlorosuccinimide, N-bromosuccinimide, and N-iodosuccinimide occurs readily at the 3-position, indicating that the electronic influence of the nitrogen atom still directs electrophilic attack to this position. mdpi.com

Steric hindrance from substituents can also play a crucial role in directing the position of functionalization. nih.gov For instance, the presence of a bulky group at a particular position may hinder the approach of an electrophile, favoring substitution at a less sterically encumbered site. The interplay between the electronic effects of the chloro and trifluoromethyl groups in this compound would be expected to deactivate the benzene portion of the ring towards further electrophilic substitution, while the pyrrole (B145914) ring, particularly the C-3 position, would remain the most likely site for such reactions.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 6 Trifluoromethyl 1h Indole and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-chloro-6-(trifluoromethyl)-1H-indole is expected to show distinct signals for the protons on the indole (B1671886) core. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The protons on the five-membered pyrrole (B145914) ring, H-2 and H-3, would appear as multiplets, often around 7.0-7.5 ppm and 6.5 ppm, respectively. The two remaining protons on the benzene (B151609) ring, H-4 and H-7, would appear as singlets due to the substitution pattern, with their chemical shifts influenced by the adjacent electron-withdrawing groups.

In the ¹³C NMR spectrum, eight distinct signals are anticipated for the carbon atoms of the indole ring, plus an additional signal for the trifluoromethyl carbon. The CF₃ carbon signal would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly affected by the substituents. For comparison, the spectral data for the analogue 5-chloro-3-methyl-1H-indole shows characteristic shifts that can be used as a basis for prediction. rsc.org The presence of the strongly electron-withdrawing CF₃ group at C-6 in the target molecule would be expected to induce a significant downfield shift for C-6 and, to a lesser extent, for the adjacent carbons C-5 and C-7.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on foundational NMR principles and data from analogues like 5-chloro-1H-indole and 5-chloro-3-methyl-1H-indole. rsc.orgchemicalbook.comnist.gov

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | > 8.5 (broad singlet) | - |

| C-2 | ~7.4 (multiplet) | ~125 |

| C-3 | ~6.6 (multiplet) | ~103 |

| C-3a | - | ~129 |

| C-4 | ~7.8 (singlet) | ~122 |

| C-5 | - | ~127 |

| C-6 | - | ~125 (quartet, JC-F) |

| C-7 | ~7.9 (singlet) | ~113 |

| C-7a | - | ~135 |

| CF₃ | - | ~124 (quartet, JC-F) |

Two-dimensional NMR experiments are indispensable for the definitive assignment of complex structures.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduyoutube.com For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals for H-2, H-3, H-4, and H-7 to the ¹³C signals for C-2, C-3, C-4, and C-7, respectively. This allows for the unambiguous assignment of the protonated carbons. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.eduyoutube.com HMBC is crucial for identifying the connectivity between different parts of a molecule and for assigning quaternary (non-protonated) carbons. youtube.comnih.gov For the title compound, key HMBC correlations would be expected from:

H-4 to carbons C-3 , C-5 , C-6 , and C-7a . The correlation to the chlorine-bearing C-5 and the trifluoromethyl-bearing C-6 would be definitive proof of the substitution pattern on the benzene ring.

H-7 to carbons C-5 , C-6 , and C-3a .

H-2 to carbons C-3 , C-3a , and C-7a .

H-3 to carbons C-2 , C-3a , and C-4 .

These combined 2D NMR data would provide a complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. Substituents on an aromatic ring can significantly alter the electron density distribution through inductive and resonance effects, which is reflected in the NMR spectrum. libretexts.org

In this compound, both the chlorine and trifluoromethyl groups are electron-withdrawing.

Chlorine (at C-5): This substituent exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deshields nearby nuclei. It also has a weaker, electron-donating resonance effect (+R) via its lone pairs. The net effect is typically deactivating, causing a downfield shift in the chemical shifts of nearby protons and carbons. libretexts.org

Trifluoromethyl group (at C-6): The CF₃ group is one of the strongest electron-withdrawing groups. It exerts a powerful -I effect and also a deactivating resonance effect (often termed negative hyperconjugation). rsc.org This leads to a significant decrease in electron density at the ortho (C-5, C-7) and para (C-3) positions relative to its point of attachment.

The combined influence of these two groups results in a significant deshielding (downfield shift) of the remaining aromatic protons, H-4 and H-7, as they are ortho to the electron-withdrawing substituents. This analysis allows for a rational understanding of the observed chemical shifts and provides insight into the electronic nature of the substituted indole ring. nih.govetamu.edu

X-ray Single Crystal Diffraction (SC-XRD) Analysis

SC-XRD provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of related halogenated indole derivatives provides insight into the expected molecular geometry. For instance, the crystal structures of complex spirocyclic indoles containing a 5-chloro or 5-bromo substituent have been reported. st-andrews.ac.ukresearchgate.net These studies confirm the planarity of the indole ring system and provide precise measurements of C-C and C-N bond lengths within the heterocyclic core.

In such structures, the C-Cl bond length is typically observed to be around 1.74 Å. The analysis of spirocyclic analogues, where a quaternary spiro-center is generated at the C-3 position of the indole, demonstrates how SC-XRD can elucidate complex three-dimensional architectures. acs.orgrsc.orgchemrxiv.org For this compound, a crystal structure would definitively confirm the substitution pattern and reveal any subtle distortions in the indole ring caused by the bulky and electronegative substituents.

Hydrogen bonding plays a critical role in determining the packing of molecules in a crystal lattice. nih.gov The indole N-H group is a potent hydrogen bond donor and is central to the supramolecular chemistry of these compounds. rsc.orgnih.gov In the solid state, indole derivatives typically form intermolecular N-H···X hydrogen bonds, where X is an acceptor atom on an adjacent molecule.

Conformational Analysis and Molecular Packing within the Crystal Lattice

Detailed experimental data from single-crystal X-ray diffraction studies for this compound are not available in the reviewed scientific literature. Consequently, a definitive analysis of its solid-state conformation, intermolecular interactions, and molecular packing arrangement within a crystal lattice cannot be provided.

Generally, the crystal structure of substituted indoles is determined by a balance of intermolecular forces, including hydrogen bonding (typically involving the indole N-H group), halogen bonding (involving the chlorine atom), and π-π stacking interactions between the aromatic rings. The presence and orientation of the trifluoromethyl group would also significantly influence the crystal packing due to its size and electrostatic properties. However, without specific crystallographic data (such as unit cell dimensions, space group, and atomic coordinates), any discussion of the conformational analysis and molecular packing for this specific compound would be speculative.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

High-Resolution Mass Spectrometry for Purity and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For this compound (molecular formula: C₉H₅ClF₃N), this technique would be used to verify its exact mass.

While HRMS is a standard method for the characterization of novel organic molecules, specific experimental data, such as the measured monoisotopic mass or fragmentation patterns under different ionization conditions for this compound, have not been published in the surveyed literature. Such data would be essential for unequivocally confirming the compound's identity and assessing its purity by detecting trace impurities with different elemental compositions.

Table 2: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅ClF₃N |

| Theoretical Exact Mass (Monoisotopic) | 219.0062 g/mol |

| Experimental Exact Mass | Data not available |

Computational Chemistry Approaches to 5 Chloro 6 Trifluoromethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the structural and electronic properties of molecules with high accuracy.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-chloro-6-(trifluoromethyl)-1H-indole, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose.

The indole (B1671886) ring itself is largely planar. Conformational analysis would primarily focus on the orientation of the trifluoromethyl (-CF3) group. While rotation around the C-C bond connecting the -CF3 group to the indole ring is possible, the energy barrier to this rotation is typically low. The optimized geometry would represent the most stable rotamer. The planarity of the indole ring system is a key structural feature, with only minor deviations expected. nih.gov

Table 1: Predicted Structural Parameters for this compound

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C-Cl Bond Length | Distance between Carbon 5 and Chlorine | ~1.74 Å |

| C-C(F3) Bond Length | Distance between Carbon 6 and the CF3 Carbon | ~1.50 Å |

| N-H Bond Length | Distance between Indole Nitrogen and Hydrogen | ~1.01 Å |

| C-N-C Bond Angle | Angle within the pyrrole (B145914) part of the indole ring | ~108-110° |

Note: These are typical values expected from DFT calculations and may vary slightly based on the specific functional and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential.

For this compound, the MEP surface would show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The highest negative potential is expected to be localized around the electronegative chlorine atom and, to a lesser extent, the fluorine atoms of the trifluoromethyl group. The π-system of the indole ring also contributes to negative potential above and below the plane of the ring.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most significant positive potential is anticipated on the hydrogen atom attached to the indole nitrogen (N-H), making it a primary site for hydrogen bond donation. nih.gov

Neutral Potential (Green): These regions have a relatively balanced electrostatic potential.

This analysis helps in predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. For this compound, the HOMO is expected to be predominantly distributed over the π-system of the indole ring, indicating that this is the most nucleophilic part of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the main electron acceptor. The LUMO's spatial distribution is also likely to be centered on the indole ring system, but with significant contributions from the electron-withdrawing chloro and trifluoromethyl substituents.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of the strong electron-withdrawing -CF3 and -Cl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole, likely resulting in a relatively large energy gap.

Table 2: Representative FMO Energy Values from DFT Calculations

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital |

Note: These values are illustrative for a molecule with these functional groups and are highly dependent on the computational method.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts with high accuracy. nih.govnih.gov Calculations are typically performed on the optimized geometry, and the resulting chemical shifts are compared to experimental spectra to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as wavelength (λmax) and oscillator strength, can be directly compared to an experimental UV-Vis spectrum to understand the electronic transitions, typically π → π* transitions within the indole ring. researchgate.net

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. researchgate.netnih.gov This analysis helps in assigning specific vibrational modes to the observed IR bands.

Molecular Dynamics Simulations for Investigating Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

An MD simulation of this compound, typically in a solvent box (e.g., water), can provide key insights into its dynamic properties.

Conformational Flexibility: By tracking bond lengths, angles, and dihedrals over the simulation time (often nanoseconds), MD can reveal the flexibility of the molecule. While the indole core is rigid, the simulation would show the rotational motion of the trifluoromethyl group and any out-of-plane vibrations of the ring system.

Solvent Interactions: The simulation explicitly models the interactions between the solute and surrounding solvent molecules. For this compound in water, analysis of the MD trajectory would reveal the formation and lifetime of hydrogen bonds between the indole N-H group (as a donor) and water oxygen atoms (as acceptors). It would also characterize the hydrophobic interactions between the nonpolar regions of the indole ring and the surrounding water molecules, providing a detailed picture of its solvation shell. growingscience.com

Computational Modeling of Molecular Recognition and Interactions

Computational modeling has emerged as a powerful tool in medicinal chemistry and drug discovery to understand and predict the interactions between small molecules and biological macromolecules. In the context of this compound, computational approaches can provide valuable insights into its potential biological targets and the molecular basis of its activity. These methods allow for the simulation of molecular recognition events, which are fundamental to the biological function of any bioactive compound. By modeling these interactions, researchers can predict the binding affinity and specificity of the compound for various proteins, thereby identifying potential mechanisms of action and guiding the design of more potent and selective analogs.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in virtual screening and lead optimization. In the absence of an experimentally determined structure of a protein in complex with this compound, docking studies can be performed using hypothetical binding sites on proteins of interest. These hypothetical sites can be identified based on the structures of homologous proteins or through the use of pocket-finding algorithms that analyze the protein's surface for potential ligand-binding cavities.

The general workflow for ligand-protein docking involves several key steps:

Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling. The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand Structure: A 3D model of this compound is generated and its geometry is optimized using quantum mechanical or molecular mechanics methods. Different possible conformations of the ligand are often generated to be explored during the docking process.

Docking Simulation: A docking algorithm is used to systematically sample a large number of possible orientations and conformations of the ligand within the defined binding site of the protein.

Scoring and Ranking: The generated poses are then evaluated using a scoring function that estimates the binding affinity. The poses are ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

Several software packages are available for performing ligand-protein docking, each with its own set of algorithms and scoring functions. Commonly used programs include AutoDock, Glide, and DOCK. The choice of software and scoring function can influence the outcome of the docking study, and it is often advisable to use multiple methods to increase the reliability of the predictions.

To illustrate the type of data generated from such a study, the following hypothetical table presents potential docking scores of this compound against three different hypothetical protein targets. It is crucial to note that this data is purely illustrative and not the result of actual research.

| Hypothetical Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.2 | Asp25, Gly27, Ile50 | Hydrogen Bond, van der Waals |

| Receptor C | -9.1 | Tyr112, Phe259, Asn192 | Pi-Pi Stacking, Hydrogen Bond |

Such a table would typically be accompanied by a detailed analysis of the predicted binding poses, highlighting the specific atomic interactions that contribute to the binding affinity. This information is invaluable for understanding the structure-activity relationship and for designing new compounds with improved properties.

Chemical Reactivity and Derivatization Studies of 5 Chloro 6 Trifluoromethyl 1h Indole

Further Functionalization at Unsubstituted Ring Positions (e.g., N-alkylation, C2/C3 Modifications)

The functionalization of the pyrrole (B145914) ring in 5-chloro-6-(trifluoromethyl)-1H-indole at the N-1, C-2, and C-3 positions is a key area of interest for creating diverse derivatives.

N-Alkylation:

The nitrogen atom of the indole (B1671886) ring can be deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile. Due to the electron-withdrawing nature of the substituents, the N-H bond is more acidic compared to unsubstituted indole, facilitating deprotonation. A variety of alkylating agents can be employed for this transformation.

For electron-deficient indoles, several catalytic systems have been developed to achieve N-alkylation under mild conditions. For instance, a dinuclear zinc-ProPhenol complex has been shown to catalyze the enantioselective N-alkylation of various indole derivatives. nih.gov Copper-catalyzed cross-coupling reactions between indoles and N-tosylhydrazones also provide an efficient route to N-alkylated indoles. rsc.org

Table 1: Representative Conditions for N-Alkylation of Electron-Deficient Indoles

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alkyl Halide | NaH | DMF | Room Temp. | Good | General Knowledge |

| Aldimine | Dinuclear Zinc-ProPhenol | Toluene | Room Temp. | Up to 86% | nih.gov |

| N-Tosylhydrazone | CuI / (p-tolyl)3P | 1,4-Dioxane | 100 °C | Moderate to Good | rsc.org |

C2/C3 Modifications:

The C3 position of the indole ring is typically the most nucleophilic and prone to electrophilic attack. However, in this compound, the electron density at C3 is reduced. Despite this, C3-alkylation is still feasible, often requiring a Lewis acid catalyst to activate the electrophile. For example, BF3-OEt2 has been used to promote the C3-alkylation of electron-deficient indoles with maleimides. nih.gov B(C6F5)3 has also been employed as a catalyst for the direct C3-alkylation of indoles with amine-derived alkylating agents. nih.govacs.org

Functionalization at the C2 position is generally less favorable than at C3. However, various methods have been developed for the C2-functionalization of indoles, which could be applicable to this system. These often involve a directing group on the indole nitrogen or the use of umpolung strategies to reverse the normal reactivity of the C2 position. nih.gov Palladium-catalyzed C2-selective direct alkynylation of indoles has been achieved using hypervalent iodine reagents. researchgate.net

Reactivity Profiles Towards Electrophilic and Nucleophilic Reagents

Electrophilic Substitution:

Nucleophilic Substitution:

The chlorine atom at the C5 position is part of an electron-deficient aromatic ring, making it potentially susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org For SNAr to occur, the ring must be activated by strongly electron-withdrawing groups, and the leaving group must be in a position ortho or para to these groups to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com In this compound, the trifluoromethyl group is meta to the chlorine atom, which is not ideal for stabilizing the negative charge through resonance. However, the cumulative electron-withdrawing effect of the trifluoromethyl group and the indole ring itself might still allow for nucleophilic substitution with strong nucleophiles under forcing conditions.

Development of Catalytic Systems for Targeted Chemical Transformations

Modern catalytic methods offer powerful tools for the functionalization of electron-deficient heterocycles like this compound, overcoming the limitations of classical methods.

C-H Activation:

Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Ruthenium, rhodium, and palladium catalysts have been extensively used for the C-H functionalization of indoles. mdpi.comchemistryviews.orgmdpi.com For this compound, catalytic C-H activation could potentially be directed to the C2, C4, or C7 positions. The choice of catalyst, ligand, and directing group (if any) would be crucial in controlling the regioselectivity of such transformations. researchgate.net

Table 2: Potential Catalytic C-H Functionalization Reactions

| Position | Reaction Type | Catalyst System (Example) | Coupling Partner |

|---|---|---|---|

| C2 | Arylation | [RuCl2(p-cymene)]2 | Aryl boronic acids chemistryviews.org |

| C4/C7 | Arylation | Pd(OAc)2 with a directing group | Aryl halides |

| C2 | Alkenylation | [RhCp*Cl2]2 | Alkenes |

Cross-Coupling Reactions:

The chlorine atom at the C5 position provides a handle for transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions would allow for the introduction of a wide variety of substituents at the C5 position, significantly expanding the chemical space accessible from this compound.

Structure Activity Relationship Sar Investigations of 5 Chloro 6 Trifluoromethyl 1h Indole Analogues

Impact of Chlorine Substitution at the C5 Position on Molecular Properties and Reactivity

The introduction of a chlorine atom at the C5 position of the indole (B1671886) ring induces notable changes in the molecule's properties and reactivity. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic system. This deactivation of the ring can influence its susceptibility to electrophilic aromatic substitution reactions. libretexts.org

The presence of the C5-chloro substituent also impacts the lipophilicity of the molecule. The addition of a halogen atom generally increases the lipophilicity, which can affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. benthamscience.com This modification can be a critical factor in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Physicochemical Properties of 5-Chloro-1H-indole vs. 1H-Indole (Predicted)

| Property | 1H-Indole | 5-Chloro-1H-indole |

| Molecular Weight | 117.15 g/mol | 151.59 g/mol |

| LogP (Predicted) | 2.1 | 2.6 |

| pKa (Predicted) | 16.9 | 16.2 |

Note: The data in this table is based on computational predictions and serves to illustrate the general impact of C5-chlorination.

Influence of the Trifluoromethyl Group at the C6 Position on Electronic and Steric Properties

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in medicinal chemistry. mdpi.comnih.gov Its presence at the C6 position of the 5-chloro-1H-indole scaffold introduces significant electronic and steric effects.

Electronically, the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This potent inductive effect (-I) further deactivates the benzene (B151609) ring of the indole nucleus, making it less susceptible to electrophilic substitution. youtube.com The Hammett substituent constant (σp) for a trifluoromethyl group is approximately +0.54, indicating its strong electron-withdrawing nature. mdpi.com This electronic perturbation can profoundly influence the acidity of the indole N-H, the electron distribution across the molecule, and its interaction with biological targets.

Sterically, the trifluoromethyl group is larger than a methyl group and is often considered a bioisostere for an isopropyl group. mdpi.com Its van der Waals volume is significant and can influence the conformation of the molecule and its ability to fit into binding pockets. The steric bulk of the -CF3 group at the C6 position can also hinder reactions at the adjacent C5 and C7 positions. researchgate.net

Table 2: Electronic and Steric Parameters of Substituents

| Substituent | Hammett Constant (σp) | van der Waals Volume (ų) |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 12.0 |

| -CH3 | -0.17 | 13.5 |

| -CF3 | 0.54 | 39.8 |

The trifluoromethyl group's unique electronic and steric properties enable it to participate in a variety of non-covalent interactions that can be crucial for drug-receptor binding. mdpi.comresearchgate.net The polarized C-F bonds can act as weak hydrogen bond acceptors. More significantly, the fluorine atoms can engage in multipolar interactions with electron-rich or electron-poor regions of a binding site.

Effects of Positional Isomerism and Substituent Modifications on Research Outcomes

The specific placement of the chlorine and trifluoromethyl groups on the indole ring is critical for the molecule's biological activity. Positional isomerism, where these substituents are moved to different positions on the indole scaffold, can lead to dramatic changes in research outcomes. nih.gov

For example, moving the chlorine atom from the C5 to the C4 or C7 position would alter the electronic and steric environment around the pyrrole (B145914) ring and the adjacent benzene ring positions. This could impact the molecule's ability to interact with its biological target. Similarly, shifting the trifluoromethyl group from C6 to other positions would change the steric hindrance and electronic effects on different parts of the molecule.

Studies on substituted indoles have shown that even minor changes in the position of a substituent can lead to significant differences in biological activity. nih.gov This highlights the importance of a detailed understanding of the SAR to guide the rational design of more potent and selective analogues. For instance, in a series of substituted indoles, the activity can be highly sensitive to the steric bulk and electronic nature of the substituents at specific positions.

Correlation of Computational Data with Structure-Activity Insights

Computational chemistry plays a vital role in understanding and predicting the SAR of molecules like 5-chloro-6-(trifluoromethyl)-1H-indole. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into how structural modifications affect biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govgavinpublishers.com Descriptors that quantify the electronic, steric, and lipophilic properties of the molecules are used to build these models. For this compound analogues, descriptors such as Hammett constants, van der Waals volumes, and calculated logP values would be crucial for developing a predictive QSAR model.

Molecular docking simulations can provide a visual representation of how these molecules might bind to a specific protein target. researchgate.net These simulations can help to rationalize the observed SAR by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein. For example, docking studies could reveal why a chlorine atom at the C5 position and a trifluoromethyl group at the C6 position are favorable for binding to a particular receptor. The correlation of this computational data with experimental biological activity is a powerful tool in the iterative process of drug discovery and lead optimization.

Applications in Chemical Biology Research

Development as Chemical Probes for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or biological pathways. The development of probes based on the 5-chloro-6-(trifluoromethyl)-1H-indole scaffold is an area of active research. While specific probes derived directly from this exact molecule are not extensively documented in publicly available literature, the principles for its development can be inferred from studies on closely related analogs.

The chloro and trifluoromethyl substituents are crucial for this application. The trifluoromethyl group at the 6-position has been shown to be a key determinant of biological activity in related indole (B1671886) derivatives. For instance, a study on 1,2,4-triazino[5,6b]indole derivatives demonstrated that the presence of a trifluoromethyl group at position 6 resulted in significant in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, whereas the unsubstituted analogs were inactive. nih.gov This highlights the potential of the 6-(trifluoromethyl)indole moiety to serve as a pharmacophore for engaging with biological targets.

Furthermore, the 5-chloro substitution is a common strategy in medicinal chemistry to enhance binding affinity and explore specific interactions within protein active sites. In a study on new 5-chloro-indole-2-carboxylate derivatives, the chlorine atom was found to form a halogen bond with a key amino acid residue (Cys532) in the active site of the target protein, contributing to the compound's inhibitory activity. mdpi.com

By combining these features, derivatives of this compound can be synthesized and screened for their ability to modulate specific biological pathways. For example, fluorescent dyes or affinity tags could be attached to the indole nitrogen or other positions on the ring to create probes for target identification and validation, cellular imaging, or pull-down assays. The development of such probes would enable a deeper understanding of the cellular mechanisms and signaling pathways with which this scaffold interacts.

Utilization as a Scaffold for the Design of Novel Molecular Tools

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The this compound structure is a promising scaffold for the design of novel molecular tools due to the synthetic accessibility of the indole ring and the favorable properties imparted by its substituents. ijrpr.commdpi.com

The indole scaffold allows for functionalization at multiple positions, primarily the N1, C2, and C3 positions, enabling the synthesis of a wide array of derivatives. nih.gov This versatility allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Research on related substituted indoles provides a blueprint for how the this compound scaffold could be utilized. For example, derivatives of 6-(trifluoromethyl)indole have been synthesized and evaluated for their antimalarial properties, demonstrating the potential of this core in targeting infectious diseases. nih.gov Similarly, 5-chloro-indole derivatives have been developed as potent inhibitors of the EGFRT790M/BRAFV600E pathways, which are implicated in cancer. mdpi.com

The combination of the 5-chloro and 6-trifluoromethyl groups on the indole ring provides a unique starting point for the design of new therapeutic agents or molecular probes. The electron-withdrawing nature of these substituents can influence the reactivity and electronic properties of the indole ring, potentially leading to novel biological activities. The table below illustrates the biological activities of some related substituted indole compounds, underscoring the potential of the this compound scaffold.

| Compound Class | Substitution Pattern | Biological Activity |

| 1,2,4-triazino[5,6b]indoles | 6-trifluoromethyl | Antimalarial |

| Indole-2-carboxylates | 5-chloro | EGFRT790M/BRAFV600E pathway inhibition |

| Indole-based derivatives | General | Anticancer, Anti-tubercular |

The development of synthetic methodologies to functionalize the this compound core is a critical step in realizing its potential. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, can be employed to introduce a variety of substituents at different positions of the indole ring, leading to the creation of large and diverse chemical libraries for high-throughput screening. mdpi.com

Future Research Directions and Outlook

Advancements in the Asymmetric Synthesis of Chiral Analogues

The development of chiral analogues of 5-chloro-6-(trifluoromethyl)-1H-indole is a significant frontier, as stereochemistry is crucial for biological activity. The synthesis of single enantiomers of complex molecules, known as asymmetric synthesis, is a key area of focus. Future advancements are expected to arise from the development and application of novel chiral catalysts and methodologies.

One promising avenue is the use of chiral catalysts, such as Brønsted acids, which can facilitate highly enantioselective protonation reactions to create chiral centers. nih.gov Another approach involves chiral isothiourea (ITU) catalysis for asymmetric N-acylation, which has been successful in creating N-N axially chiral indole (B1671886) compounds. rsc.org The application of such methods could lead to the synthesis of novel, enantiopure derivatives of this compound with unique three-dimensional structures.

Metal-based catalysts also continue to be a major focus. For instance, gold-catalyzed asymmetric synthesis is being explored for creating axially chiral indole-fused diazocines. unimi.it Similarly, chiral zinc complexes have been used in enantioselective Friedel–Crafts reactions with pyrroles and indoles to produce chiral trifluoromethylated compounds. rsc.org Adapting these catalytic systems to the this compound scaffold could provide access to a wide range of structurally diverse and stereochemically defined molecules.

The synthesis of chiral drugs often relies on one of three main strategies: the chiral pool approach (starting from naturally chiral molecules), chiral resolution (separating racemic mixtures), and asymmetric synthesis (using chiral catalysts, reagents, or auxiliaries). nih.gov Future efforts will likely prioritize asymmetric synthesis for its efficiency and elegance in producing the desired enantiomer directly.

| Catalytic System/Method | Potential Application for Chiral Analogues | Key Advantage |

| Chiral Brønsted Acids | Enantioselective protonation to form vicinal chloroamines and aziridines. nih.gov | Organocatalytic, avoiding transition metals. |

| Chiral Isothiourea (ITU) | Asymmetric N-acylation to create N-N axially chiral indoles. rsc.org | High yields and enantioselectivities under mild conditions. |

| Gold-based Catalysts | Synthesis of axially chiral indole-fused heterocycles. unimi.it | Access to unique forms of atropisomerism. |

| Zinc-based Catalysts | Enantioselective Friedel–Crafts alkylation with CF3-containing substrates. rsc.org | High yields for incorporating trifluoromethylated side chains. |

| Ozaborolidine Catalyst | Asymmetric reduction to create chiral alcohols. nih.gov | Established method for generating specific stereocenters. |

Integration of Machine Learning and Artificial Intelligence in Predictive Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel indole derivatives. nih.govmdpi.com These computational tools can significantly accelerate the discovery process by predicting reaction outcomes, planning synthetic routes, and designing molecules with desired properties. acs.orgbio-itworld.com

Computer-aided synthesis planning (CASP) utilizes AI to perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials. acs.orgacs.org AI models, trained on vast databases of chemical reactions, can propose novel and efficient synthetic pathways that might not be obvious to a human chemist. microsoft.com This approach can save considerable time and resources by identifying the most synthetically accessible analogues of this compound for prioritization. acs.org

| AI/ML Application | Function | Impact on Indole Synthesis |

| Retrosynthesis Planning | Proposes synthetic routes from target molecule to starting materials. acs.orgacs.org | Accelerates the design of efficient pathways to complex analogues. |

| Reaction Outcome Prediction | Predicts the products and yields of a reaction. mdpi.comfrontiersin.org | Validates proposed synthetic steps and reduces failed experiments. |

| Reaction Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures. acs.org | Improves reaction efficiency and minimizes resource use. |

| Site Selectivity Prediction | Determines the most likely position for a chemical modification (e.g., halogenation). digitellinc.com | Guides the synthesis of specific isomers with high precision. |

| Automated Synthesis | AI-planned routes are executed by robotic platforms. drugtargetreview.comnih.gov | Enables high-throughput synthesis and screening of compound libraries. |

Exploration of Novel Reaction Pathways for the Generation of Complex Indole Derivatives

The discovery of novel reaction pathways is fundamental to expanding the chemical space around the this compound core. Future research will focus on developing more efficient, sustainable, and versatile methods for constructing and functionalizing the indole scaffold.

Emerging trends in indole synthesis include C-H activation, which allows for the direct functionalization of the indole ring without pre-installed reactive groups, offering a more atom-economical approach. numberanalytics.com The development of new catalytic systems, including those based on palladium and copper, continues to enable the construction of highly functionalized indoles through cascade reactions and oxidative annulations. researchgate.netderpharmachemica.com

Visible-light photoredox catalysis represents another powerful strategy, providing a mild and environmentally friendly way to generate reactive radical intermediates. bohrium.com This method has been used for the synthesis of trifluoromethylated heterocycles through cascade cyclizations, a technique directly applicable to derivatives of this compound. nih.govrsc.org

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. researchgate.net The use of flow chemistry, where reagents are continuously pumped through a reactor, can improve reaction efficiency, safety, and scalability compared to traditional batch processes. numberanalytics.com Biocatalysis, which employs enzymes to carry out chemical transformations, offers high selectivity and sustainability, reducing the need for harsh reagents. numberanalytics.comnumberanalytics.com These modern approaches, combined with the ongoing development of novel cascade and multicomponent reactions, will provide powerful tools for assembling complex, polycyclic indole derivatives from simpler precursors in a more efficient and sustainable manner. researchgate.netbeilstein-journals.org

| Synthetic Strategy | Description | Relevance to Indole Derivatives |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. numberanalytics.com | Enables modification of the indole core without pre-functionalization. |

| Visible-Light Photoredox Catalysis | Uses light to initiate radical-based reactions under mild conditions. nih.gov | Effective for synthesizing trifluoromethylated heterocycles. bohrium.comrsc.org |

| Flow Chemistry | Continuous reaction processing in a tube or microreactor. numberanalytics.comnumberanalytics.com | Improves efficiency, control, and scalability of synthesis. |

| Biocatalysis | Use of enzymes to catalyze chemical reactions. numberanalytics.com | Offers high selectivity and sustainable reaction conditions. |

| Cascade Reactions | Multiple bond-forming events occur in a single operation. researchgate.net | Rapidly builds molecular complexity from simple starting materials. |

| Palladium-Catalyzed Annulation | Transition-metal-catalyzed ring-forming reactions. derpharmachemica.comnih.gov | Provides controllable access to diverse trifluoromethyl-containing indoles. |

Q & A

Q. What are the common synthetic routes for 5-chloro-6-(trifluoromethyl)-1H-indole, and what methodological considerations are critical for reproducibility?

The synthesis of indole derivatives often involves transition-metal-catalyzed reactions or cyclization strategies. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for introducing substituents to the indole core. A typical protocol involves dissolving intermediates like 3-(2-azidoethyl)-5-fluoro-1H-indole in PEG-400/DMF, adding CuI and alkynes (e.g., 3-ethynylanisole), and stirring for 12 hours. Post-reaction, extraction with ethyl acetate, drying with Na₂SO₄, and purification via column chromatography (70:30 EtOAc:hexane) are standard steps . Key considerations include solvent selection (polar aprotic solvents enhance reaction rates), catalyst loading (0.1–1.0 eq CuI), and rigorous exclusion of moisture to prevent side reactions.

Q. What analytical techniques are essential for characterizing this compound, and how are they interpreted?

Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F), LCMS, and HRMS. For example:

- ¹H NMR : Aromatic protons in the indole ring typically appear between δ 6.8–8.2 ppm, with deshielding effects from electron-withdrawing groups like -CF₃.

- ¹⁹F NMR : The trifluoromethyl group resonates near δ -60 to -65 ppm due to strong electronegativity.

- LCMS/HPLC : Retention times (e.g., 1.03 minutes under SMD-TFA05 conditions) and molecular ion peaks (e.g., m/z 217 [M+H]⁺) validate purity and molecular weight . TLC with UV visualization is used for real-time monitoring, but column chromatography remains the gold standard for purification .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or crystallographic disorder. For example, unexpected peaks in ¹H NMR may indicate rotamers or impurities. To address this:

Q. What strategies optimize reaction yields in the synthesis of halogenated indole derivatives?

Yield optimization hinges on:

- Substrate pre-activation : Pre-functionalizing the indole core with electron-withdrawing groups (e.g., -Cl, -CF₃) enhances electrophilicity for subsequent substitutions .

- Microwave (MW) assistance : MW reactors reduce reaction times (e.g., 1 hour vs. 12 hours conventional) and improve regioselectivity in heterocycle formation .

- Solvent engineering : PEG-400/DMF mixtures improve solubility of polar intermediates, while dichloromethane is preferred for extraction to minimize emulsion formation .

Q. How do substituent positions (e.g., -Cl, -CF₃) influence the bioactivity of indole derivatives in preclinical studies?

Structure-activity relationship (SAR) studies reveal that:

- Electron-withdrawing groups (-Cl, -CF₃) at positions 5 and 6 increase metabolic stability by reducing oxidative degradation.

- The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.

- Substitutions at the indole nitrogen (e.g., -H vs. -Me) modulate receptor binding affinity, as seen in kinase inhibitors targeting FLT3 or PDGFR . Computational docking studies (e.g., AutoDock Vina) can predict binding modes, guiding synthetic prioritization .

Methodological Notes

- Purification Challenges : Use gradient elution in column chromatography to separate closely eluting impurities. For persistent issues, recrystallization from EtOAc/hexane mixtures is effective .

- Scale-up Considerations : Transitioning from milligram to gram-scale synthesis requires adjusting stirring rates (to prevent hotspots) and catalyst recovery protocols (e.g., CuI filtration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.